5-Borono-4-bromo-2-fluorobenzoic acid
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Overview
Description
5-Borono-4-bromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of boronic acid, bromine, and fluorine substituents on the benzene ring. It is commonly used in organic synthesis, particularly in the formation of biaryl compounds through palladium-catalyzed cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Borono-4-bromo-2-fluorobenzoic acid typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and cost efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Borono-4-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Solvents: Such as methanol and toluene.
Bases: Potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Borono-4-bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the development of molecular probes and imaging agents.
Medicine: Utilized in the synthesis of potential drug candidates.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 5-Borono-4-bromo-2-fluorobenzoic acid primarily involves its role as a reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired biaryl products .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Borono-4-bromo-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents, which make it highly reactive and versatile in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H5BBrFO4 |
---|---|
Molecular Weight |
262.83 g/mol |
IUPAC Name |
5-borono-4-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BBrFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) |
InChI Key |
ISVPELQRJPPRIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)C(=O)O)(O)O |
Origin of Product |
United States |
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